(2R)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide
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Overview
Description
(1R,3S)-Compound E is an isomer of Compound E, known for its role as a γ-secretase inhibitor. This compound is significant in research due to its ability to block β-amyloid (40), β-amyloid (42), and Notch γ-secretase cleavage with IC50 values of 0.24, 0.37, and 0.32 nanomolar, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-Compound E involves several steps, including the formation of chiral centers. The specific synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of (1R,3S)-Compound E typically involves large-scale organic synthesis processes. These processes are designed to maximize yield and purity while maintaining the correct stereochemistry. The compound is usually synthesized in a controlled environment to prevent any contamination or degradation .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-Compound E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of (1R,3S)-Compound E include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from the reactions of (1R,3S)-Compound E depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
(1R,3S)-Compound E has a wide range of scientific research applications, including:
Chemistry: Used as a control in experiments involving γ-secretase inhibitors.
Biology: Studied for its effects on β-amyloid and Notch signaling pathways.
Medicine: Investigated for potential therapeutic applications in diseases like Alzheimer’s due to its ability to inhibit β-amyloid production.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
(1R,3S)-Compound E exerts its effects by inhibiting γ-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein and Notch receptors. By blocking this cleavage, the compound reduces the production of β-amyloid peptides, which are implicated in the pathology of Alzheimer’s disease. The molecular targets of (1R,3S)-Compound E include the active sites of the γ-secretase complex .
Comparison with Similar Compounds
Similar Compounds
Compound E (HY-14176): The parent compound of (1R,3S)-Compound E, also a γ-secretase inhibitor.
DAPT: Another γ-secretase inhibitor with a different chemical structure.
Semagacestat: A γ-secretase inhibitor previously investigated for Alzheimer’s disease.
Uniqueness
(1R,3S)-Compound E is unique due to its specific stereochemistry, which may confer distinct biological activities compared to its isomers and other γ-secretase inhibitors. Its high potency and selectivity for γ-secretase make it a valuable tool in research and potential therapeutic applications .
Biological Activity
The compound (2R)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide is a complex organic molecule that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, highlighting its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular weight of approximately 444.4 g/mol and exhibits a moderate lipophilicity with an XLogP value of 1.7. It features multiple functional groups that contribute to its biological activity, including amide and ketone functionalities which are crucial for receptor interactions.
Research indicates that this compound may act on several molecular targets within the body:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is a key mechanism through which many therapeutic agents exert their effects. This enzyme is vital for DNA synthesis and cell proliferation. The compound's structure suggests potential interactions with DHFR, which could lead to reduced cell growth in cancerous tissues .
- Receptor Binding : The compound's design allows for potential binding to various receptors involved in cellular signaling pathways. For instance, docking studies have indicated that it may interact favorably with human prostaglandin reductase (PTGR2), suggesting anti-inflammatory properties .
Biological Activity
The biological activity of the compound can be summarized as follows:
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:
- Antitumor Efficacy : A study demonstrated that compounds with similar structural motifs inhibited DHFR with high affinity, leading to significant reductions in tumor growth in vivo models . This suggests that our compound may share similar antitumor properties.
- Inflammation Models : In vitro assays showed that related compounds reduced levels of inflammatory cytokines in macrophage cultures, indicating a possible mechanism for the observed anti-inflammatory effects .
Properties
Molecular Formula |
C27H24F2N4O3 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(2R)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide |
InChI |
InChI=1S/C27H24F2N4O3/c1-16(30-23(34)14-17-12-19(28)15-20(29)13-17)26(35)32-25-27(36)33(2)22-11-7-6-10-21(22)24(31-25)18-8-4-3-5-9-18/h3-13,15-16,25H,14H2,1-2H3,(H,30,34)(H,32,35)/t16-,25-/m1/s1 |
InChI Key |
JNGZXGGOCLZBFB-PUAOIOHZSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H]1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F |
Canonical SMILES |
CC(C(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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